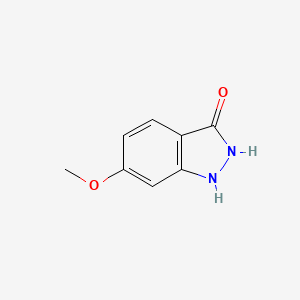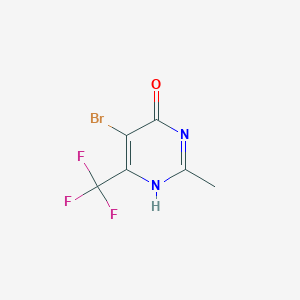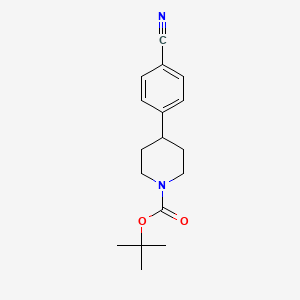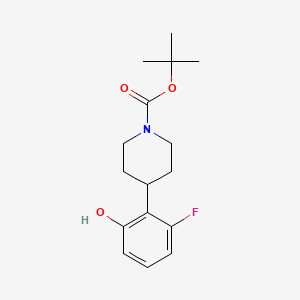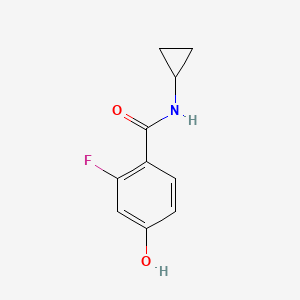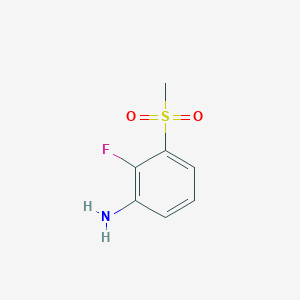
Methyl 2-fluoro-5-phenylbenzoate
Descripción general
Descripción
Methyl 2-fluoro-5-phenylbenzoate is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-fluoro-5-phenylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-fluoro-5-phenylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Applications : Fluorinated 2-arylbenzothiazoles, a group that includes compounds structurally related to Methyl 2-fluoro-5-phenylbenzoate, have shown potent cytotoxicity in vitro against certain human breast cancer cell lines. These compounds have been the focus of pharmaceutical and preclinical development due to their selective inhibitory activity against breast, lung, and colon cancer cell lines (Hutchinson et al., 2001).
Antimicrobial Properties : Some derivatives of Methyl 2-fluoro-5-phenylbenzoate have been synthesized and evaluated for their antimicrobial activity. Certain compounds in this group exhibited excellent bacterial growth inhibition against Gram-positive bacteria like Staphylococcus aureus (Al-Harthy et al., 2018).
Imaging Applications in Cancer Diagnosis : Carbon-11 labeled fluorinated 2-arylbenzothiazoles, related to Methyl 2-fluoro-5-phenylbenzoate, may serve as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers (Wang et al., 2006).
Bioactivation and Deactivation in Antitumor Properties : Certain fluorinated 2-aryl-benzothiazole molecules, structurally similar to Methyl 2-fluoro-5-phenylbenzoate, undergo bioactivation by cytochrome P450s 1A1 and 2W1, which are crucial in their antitumor activities. Deactivation of these compounds is mediated by cytochrome P450 2S1 (Wang & Guengerich, 2012).
Application in Amino Acid Prodrugs for Antitumor Agents : Amino acid conjugation to the primary amine function of 2-(4-aminophenyl)benzothiazoles, a group including Methyl 2-fluoro-5-phenylbenzoate derivatives, has been used to overcome limitations posed by drug lipophilicity. These prodrugs show promise in the treatment of breast and ovarian cancer (Bradshaw et al., 2002).
Propiedades
IUPAC Name |
methyl 2-fluoro-5-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMNTLQXOPTUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-5-phenylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





